molecular formula C15H10ClN3O3 B2433166 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-67-7

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2433166
CAS RN: 400076-67-7
M. Wt: 315.71
InChI Key: LLRYPUYQLVWBKT-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-C2NP, is an organic compound that has recently been studied for its potential applications in scientific research. This compound has recently been used as a model compound in the study of the mechanism of action of pyrazolone derivatives, as well as for its potential use in drug design and synthesis. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study discussed the synthesis and biological evaluation of pyrazoline derivatives, including compounds similar to 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. These compounds were synthesized using both conventional and microwave irradiation methods. They were characterized and tested for anti-inflammatory and antibacterial activities, with some compounds showing potent activity in these areas. In silico predictions of toxicities and drug score profiles of these compounds were promising, suggesting potential as molecular templates for anti-inflammatory activity (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Structural Characterization

Another study focused on the synthesis and structural characterization of isostructural pyrazoline derivatives. These compounds, including variations of 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, were synthesized in high yields and analyzed using single crystal diffraction. The research highlighted the planar nature of these molecules and their potential applications in various fields due to their unique structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Studies

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures were synthesized and tested for antimicrobial activity. These compounds showed significant inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, indicating their potential in developing new antimicrobial agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Potential Anti-Cancer Agents

A study on pyrazole compounds as potential anti-cancer agents synthesized derivatives like 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. These compounds were identified using various spectroscopic methods, and their electronic structures and physico-chemical properties were analyzed. Docking studies suggested that these compounds could have a negative response against human microsomal prostaglandin E synthase 1, indicating their potential in cancer treatment research (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019).

properties

IUPAC Name

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRYPUYQLVWBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

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